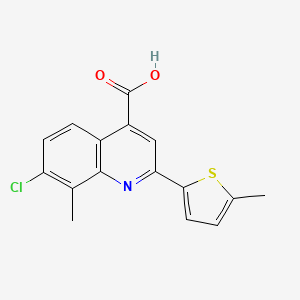
7-Chloro-8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid is a quinoline derivative with the molecular formula C16H12ClNO2S and a molecular weight of 317.79 g/mol This compound is notable for its unique structure, which includes a quinoline core substituted with a chloro group, a methyl group, and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including 7-Chloro-8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid, can be achieved through several methods. Common synthetic routes include the Friedländer synthesis, the Skraup synthesis, and the Pfitzinger reaction . These methods typically involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve the use of catalysts to enhance reaction efficiency and yield. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, are also being explored to reduce environmental impact .
化学反応の分析
Types of Reactions: 7-Chloro-8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms, such as chlorine, can be replaced with other functional groups through nucleophilic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium tr
生物活性
7-Chloro-8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid (CAS No. 588696-20-2) is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This quinoline derivative has been studied for its antibacterial, antifungal, and cytotoxic properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by empirical data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H12ClNO2S, with a molecular weight of approximately 317.79 g/mol. The compound features a chloro group, a methyl group, and a thiophene moiety, which contribute to its biological properties.
Antibacterial Activity
Research has demonstrated that quinoline derivatives, including this compound, exhibit notable antibacterial activity against various strains of bacteria. A study evaluating the antibacterial efficacy of related compounds found that modifications in the quinoline structure significantly influenced their activity against Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity Against Selected Bacterial Strains
The compound demonstrated significant inhibition against Staphylococcus aureus and Bacillus subtilis , indicating its potential as an antibacterial agent.
Cytotoxicity Studies
Further investigations into the cytotoxic effects of the compound were conducted using mouse macrophage cell lines (RAW 264.7). The MTT assay results indicated that while the compound exhibited antibacterial properties, it also maintained a favorable safety profile with low cytotoxicity.
Table 2: Cytotoxicity Results in RAW 264.7 Cells
The IC50 value suggests that the compound has comparable cytotoxicity to established antibiotics like ampicillin and gentamicin, making it a candidate for further development in therapeutic applications.
Antifungal Activity
In addition to its antibacterial properties, quinoline derivatives have been reported to possess antifungal activity. A study involving various substituted quinoline derivatives indicated that certain modifications could enhance their efficacy against fungal pathogens.
Table 3: Antifungal Activity Against Selected Fungal Strains
| Compound | Fungal Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| 7-Chloro-8-methyl... | Candida albicans | 16 | |
| 7-Chloro-8-methyl... | Aspergillus niger | 14 |
These results highlight the potential of this compound in treating fungal infections as well.
The precise mechanism by which this compound exerts its biological effects is an area of ongoing research. However, it is hypothesized that the compound may inhibit bacterial DNA gyrase or other essential enzymes involved in bacterial replication and cell wall synthesis.
特性
IUPAC Name |
7-chloro-8-methyl-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO2S/c1-8-3-6-14(21-8)13-7-11(16(19)20)10-4-5-12(17)9(2)15(10)18-13/h3-7H,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJLRAAPIBVQPD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601163035 |
Source


|
| Record name | 7-Chloro-8-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601163035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
588696-20-2 |
Source


|
| Record name | 7-Chloro-8-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=588696-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-8-methyl-2-(5-methyl-2-thienyl)-4-quinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601163035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













